1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a complex organic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their stability, versatility, and wide range of applications in various fields such as medicinal chemistry, materials science, and chemical biology
Preparation Methods
The synthesis of 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, also known as click chemistry, between azides and alkynes. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The oxolane and azetidine rings are usually introduced through separate synthetic steps involving the appropriate starting materials and reagents.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile.
Chemical Reactions Analysis
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring. Common reagents for these reactions include halides and amines.
Cycloaddition: The compound can also undergo further cycloaddition reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its potential bioactivity, the compound is being explored for its therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, which can modulate their activity. The oxolane and azetidine rings may also contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-{[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared to other similar compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different chemical and biological properties.
Azetidine derivatives: Compounds containing the azetidine ring can have similar structural features but may differ in their reactivity and applications.
Oxolane derivatives: These compounds share the oxolane ring but may have different substituents and functional groups, leading to variations in their properties.
The uniqueness of this compound lies in its combination of these three distinct rings, which imparts a unique set of chemical and biological properties.
Properties
IUPAC Name |
oxolan-3-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(10-1-4-17-8-10)14-5-9(6-14)7-15-3-2-12-13-15/h2-3,9-10H,1,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFHJVZEHHRSQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.